molecular formula C12H11BrFNO2 B13728943 Methyl 3-(5-Bromo-7-fluoro-3-indolyl)propanoate

Methyl 3-(5-Bromo-7-fluoro-3-indolyl)propanoate

Cat. No.: B13728943
M. Wt: 300.12 g/mol
InChI Key: XROVRNZARVMLQK-UHFFFAOYSA-N
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Description

MFCD31977929 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD31977929 typically involves a series of well-defined chemical reactions. The process begins with the selection of appropriate starting materials, which undergo a series of transformations under controlled conditions. These transformations often include steps such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of MFCD31977929 is scaled up using large reactors and continuous flow systems. The process is designed to be efficient and cost-effective, with a focus on minimizing waste and energy consumption. Advanced techniques such as automated process control and real-time monitoring are employed to maintain consistent quality and performance.

Chemical Reactions Analysis

Types of Reactions

MFCD31977929 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound’s structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize MFCD31977929, leading to the

Properties

Molecular Formula

C12H11BrFNO2

Molecular Weight

300.12 g/mol

IUPAC Name

methyl 3-(5-bromo-7-fluoro-1H-indol-3-yl)propanoate

InChI

InChI=1S/C12H11BrFNO2/c1-17-11(16)3-2-7-6-15-12-9(7)4-8(13)5-10(12)14/h4-6,15H,2-3H2,1H3

InChI Key

XROVRNZARVMLQK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CNC2=C1C=C(C=C2F)Br

Origin of Product

United States

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